2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and an indole group
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C18H14N4O3/c23-17(20-13-3-4-14-12(10-13)7-8-19-14)11-22-18(24)6-5-15(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23) |
InChI Key |
CPDMVZFJOCAOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Indole Acetamide Formation: The final step involves coupling the indole derivative with the pyridazinone-furan intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, pyridazinone, and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone ring may produce dihydropyridazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The furan and pyridazinone rings may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is unique due to the presence of the indole moiety. This structural feature may enhance its biological activity and specificity, making it a more promising candidate for various applications in medicinal chemistry.
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C15H17N3O3
Molecular Weight : 287.31 g/mol
CAS Number : 923074-03-7
The compound features a pyridazine ring, a furan moiety, and an indole group, which contribute to its diverse biological properties.
The biological activity of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is primarily attributed to its interaction with various biological targets:
- Formyl Peptide Receptors (FPRs) : These receptors are involved in the regulation of inflammation and immune responses. Preliminary studies suggest that compounds with similar structures may act as agonists for FPRs, potentially modulating inflammatory pathways.
- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism may lead to anti-cancer effects by disrupting the mitotic spindle formation in dividing cells .
- Antioxidant Activity : The presence of furan and pyridazine rings may enhance the compound's antioxidant properties, which can help mitigate oxidative stress in biological systems .
Biological Activity Overview
The following table summarizes the biological activities reported for compounds related to 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide:
Study 1: Anticancer Activity
A study investigated the anticancer effects of related pyridazine derivatives, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism was linked to tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis .
Study 2: Anti-inflammatory Effects
Research on structurally similar compounds indicated their ability to activate FPRs, resulting in decreased levels of pro-inflammatory cytokines in animal models. This suggests a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
